- Preparation of peptide epoxides and peptide aziridines as enzyme inhibitors, especially N-terminal nucleophile hydrolase inhibitors, for treating diseases, World Intellectual Property Organization, , ,
Cas no 95312-27-9 (Methyl 5-(bromomethyl)isoxazole-3-carboxylate)

95312-27-9 structure
Nome do Produto:Methyl 5-(bromomethyl)isoxazole-3-carboxylate
Methyl 5-(bromomethyl)isoxazole-3-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-Isoxazolecarboxylic acid, 5-(bromomethyl)-, methyl ester
- methyl 5-(bromomethyl)isoxazole-3-carboxylate
- Methyl 5-bromomethylisoxazole-3-carboxylate
- 95312-27-9
- DB-320015
- AKOS026726768
- CS-W000435
- VDA31227
- methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
- METHYL5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE
- EN300-54804
- SCHEMBL5243287
- Methyl 5-(bromomethyl)isoxazole-3-carboxylate
-
- MDL: MFCD11975679
- Inchi: 1S/C6H6BrNO3/c1-10-6(9)5-2-4(3-7)11-8-5/h2H,3H2,1H3
- Chave InChI: ARDHGTWSZBQZMX-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(CBr)ON=1)OC
Propriedades Computadas
- Massa Exacta: 218.95311g/mol
- Massa monoisotópica: 218.95311g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 3
- Complexidade: 153
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.1
- Superfície polar topológica: 52.3Ų
Propriedades Experimentais
- Densidade: 1.9±0.1 g/cm3
- Ponto de ebulição: 364.7±45.0 °C at 760 mmHg
- Ponto de Flash: 174.3±28.7 °C
- Pressão de vapor: 0.0±0.8 mmHg at 25°C
Methyl 5-(bromomethyl)isoxazole-3-carboxylate Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303+H313+H333
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 5-(bromomethyl)isoxazole-3-carboxylate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | M297018-100mg |
Methyl 5-(bromomethyl)isoxazole-3-carboxylate |
95312-27-9 | 100mg |
$ 295.00 | 2022-06-04 | ||
Chemenu | CM424076-1g |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95%+ | 1g |
$769 | 2024-07-18 | |
Enamine | EN300-54804-1.0g |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95% | 1.0g |
$771.0 | 2023-02-10 | |
Chemenu | CM424076-250mg |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95%+ | 250mg |
$286 | 2024-07-18 | |
Enamine | EN300-54804-0.5g |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95% | 0.5g |
$602.0 | 2023-02-10 | |
1PlusChem | 1P019XVC-250mg |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95% | 250mg |
$210.00 | 2024-04-19 | |
Aaron | AR019Y3O-100mg |
Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95% | 100mg |
$145.00 | 2025-02-08 | |
A2B Chem LLC | AV42616-250mg |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95% | 250mg |
$192.00 | 2024-07-18 | |
1PlusChem | 1P019XVC-5g |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95% | 5g |
$1864.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049838-5g |
Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 98% | 5g |
¥13566.00 | 2024-04-24 |
Methyl 5-(bromomethyl)isoxazole-3-carboxylate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; rt; overnight, 80 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 12 h, 80 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referência
- Hydroxyl purine compounds as PDE2 or TNF-α inhibitors and their preparation, pharmaceutical compositions and use in the treatment of psoriatic arthritis, China, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 24 h, 80 °C
Referência
- Preparation of substituted nitrogen heterocycles as RIPK1 inhibitors useful in treatment of RIPK1-mediated diseases, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
Referência
- Preparation of quinazolinone derivatives as B-Raf inhibitors, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
Referência
- Synthesis of garugamblin-1Tetrahedron, 1993, 49(22), 4893-900,
Método de produção 6
Condições de reacção
Referência
- 4-Hydroxy-N-[5-[(substituted hetero)methyl]-3-isoxazolyl]-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and 4-hydroxy-2-alkyl-N-[5-[(substituted hetero)methyl]-3-isoxazolyl]-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, European Patent Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, reflux
Referência
- Preparation of Epoxy-ketone peptides as proteasome inhibitors and antitumor agents, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 4 h, heated
Referência
- Aryl chain analogs of the biotin vitamers as potential herbicides. Part 3Pest Management Science, 2007, 63(10), 974-1001,
Método de produção 9
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; rt; overnight, 80 °C; cooled
Referência
- Compounds for enzyme inhibition, United States, , ,
Método de produção 10
Condições de reacção
Referência
- Medical use of hydroxyl purine compound, World Intellectual Property Organization, , ,
Methyl 5-(bromomethyl)isoxazole-3-carboxylate Raw materials
Methyl 5-(bromomethyl)isoxazole-3-carboxylate Preparation Products
Methyl 5-(bromomethyl)isoxazole-3-carboxylate Literatura Relacionada
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Waduge Indika S. Galpothdeniya,Frank R. Fronczek,Mingyan Cong,Nimisha Bhattarai,Noureen Siraj,Isiah M. Warner J. Mater. Chem. B, 2016,4, 1414-1422
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95312-27-9)Methyl 5-(bromomethyl)isoxazole-3-carboxylate

Pureza:99%/99%/99%
Quantidade:250mg/1g/5g
Preço ($):236/634/2221